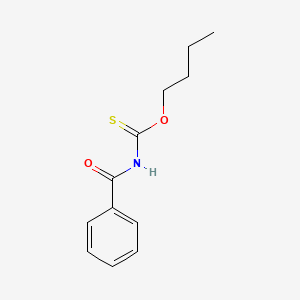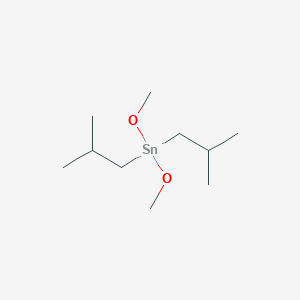
Dimethoxybis(2-methylpropyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxybis(2-methylpropyl)stannane is an organotin compound with the molecular formula C10H24O2Si. It is a clear, colorless to almost colorless liquid that is sensitive to moisture. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxybis(2-methylpropyl)stannane can be synthesized through the reaction of tin tetrachloride with 2-methylpropyl magnesium bromide, followed by methanolysis. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxybis(2-methylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Dimethoxybis(2-methylpropyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Dimethoxybis(2-methylpropyl)stannane involves its interaction with various molecular targets. It can act as a catalyst in chemical reactions, facilitating the formation or breaking of chemical bonds. The pathways involved often include coordination with other molecules, leading to changes in their reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyldimethoxysilane: Similar in structure but contains silicon instead of tin.
Dimethoxydiphenylsilane: Contains phenyl groups instead of 2-methylpropyl groups.
Dimethoxydimethylsilane: Contains methyl groups instead of 2-methylpropyl groups.
Uniqueness
Dimethoxybis(2-methylpropyl)stannane is unique due to its tin center, which imparts different reactivity and properties compared to silicon-based compounds. This makes it particularly useful in specific catalytic and synthetic applications where tin’s properties are advantageous .
Eigenschaften
CAS-Nummer |
20665-28-5 |
|---|---|
Molekularformel |
C10H24O2Sn |
Molekulargewicht |
295.01 g/mol |
IUPAC-Name |
dimethoxy-bis(2-methylpropyl)stannane |
InChI |
InChI=1S/2C4H9.2CH3O.Sn/c2*1-4(2)3;2*1-2;/h2*4H,1H2,2-3H3;2*1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ZACMBPZBMUWZHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Sn](CC(C)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
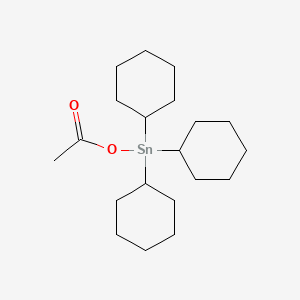
![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)
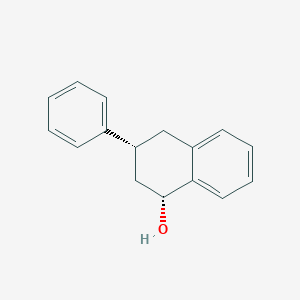
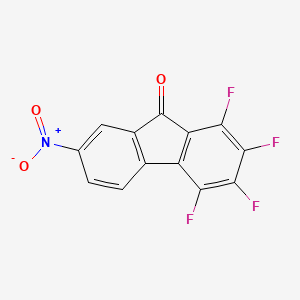
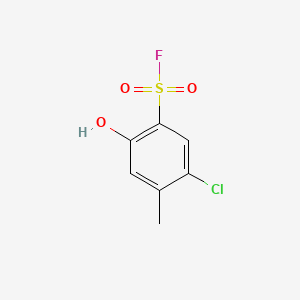
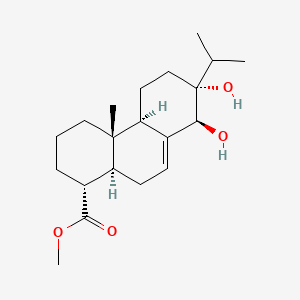

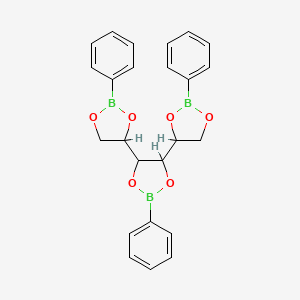
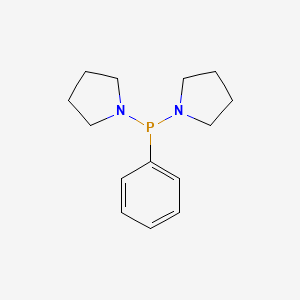
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

